

Spectroscopic data for (S)-3-Trifluoromethyl-cyclohexanone (NMR, IR, MS)

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Compound of Interest

Compound Name: (S)-3-Trifluoromethyl-cyclohexanone

Cat. No.: B8184981

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An In-Depth Technical Guide to the Spectroscopic Characterization of **(S)-3-Trifluoromethyl-cyclohexanone**

Introduction

(S)-3-Trifluoromethyl-cyclohexanone is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can profoundly influence the pharmacokinetic and physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate and comprehensive characterization of this building block is paramount for its effective use in research and development. This guide provides a detailed analysis of the spectroscopic data for **(S)-3-Trifluoromethyl-cyclohexanone**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights into the interpretation of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **(S)-3-Trifluoromethyl-cyclohexanone**, a combination of ^1H , ^{13}C , and ^{19}F NMR

experiments provides a complete picture of its molecular framework.

¹H NMR Analysis

The ¹H NMR spectrum of **(S)-3-Trifluoromethyl-cyclohexanone** will exhibit a series of multiplets in the aliphatic region, corresponding to the methylene and methine protons of the cyclohexane ring. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and trifluoromethyl groups. The protons closer to these groups will be deshielded and appear at a lower field.

Expected Chemical Shifts and Multiplicities:

Proton	Expected Chemical Shift (ppm)	Multiplicity
H2	2.2 - 2.6	m
H3	2.8 - 3.1	m
H4	1.8 - 2.2	m
H5	1.9 - 2.3	m
H6	2.3 - 2.7	m

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration.

¹³C NMR Analysis

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the cyclohexane ring, plus a quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms. The carbonyl carbon will be the most deshielded, appearing at a chemical shift above 200 ppm.

Expected Chemical Shifts:

Carbon	Expected Chemical Shift (ppm)
C1 (C=O)	205 - 210
C2	40 - 45
C3	35 - 40 (q, J ≈ 30 Hz)
C4	25 - 30
C5	20 - 25
C6	45 - 50
CF ₃	125 - 130 (q, J ≈ 280 Hz)

¹⁹F NMR Analysis

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. It is expected to show a single signal, a singlet, for the three equivalent fluorine atoms. The chemical shift will be in the typical range for a CF₃ group attached to an aliphatic carbon.

Expected Chemical Shift:

Group	Expected Chemical Shift (ppm)	Multiplicity
-CF ₃	-70 to -80	s

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **(S)-3-Trifluoromethyl-cyclohexanone** will be dominated by a strong absorption band corresponding to the carbonyl group and several bands related to the C-F bonds of the trifluoromethyl group.

Expected Characteristic Absorption Bands:

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O (Ketone)	1710 - 1730	Strong
C-F (Trifluoromethyl)	1100 - 1350	Strong, multiple bands
C-H (Aliphatic)	2850 - 3000	Medium

Mass Spectrometry (MS)

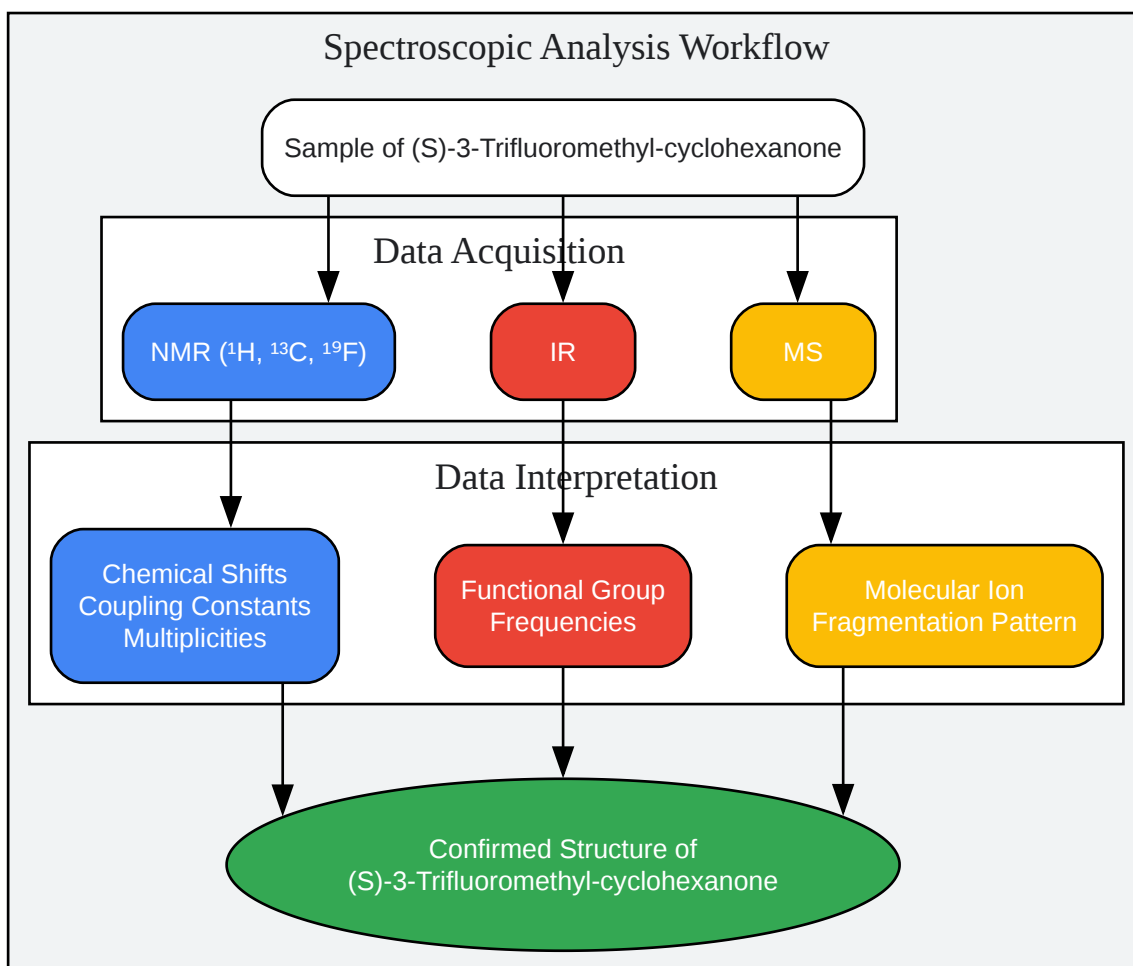
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **(S)-3-Trifluoromethyl-cyclohexanone**, the electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

Expected Molecular Ion and Fragments:

m/z	Identity
166	[M] ⁺ (Molecular Ion)
146	[M - HF] ⁺
97	[M - CF ₃] ⁺
69	[CF ₃] ⁺

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of **(S)-3-Trifluoromethyl-cyclohexanone** relies on the integration of data from all the spectroscopic techniques described above. The following diagram illustrates the logical workflow for this process.



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Caption: Workflow for the spectroscopic characterization of **(S)-3-Trifluoromethyl-cyclohexanone**.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(S)-3-Trifluoromethyl-cyclohexanone** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.

- ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR.
- ^{19}F NMR Acquisition: Acquire the spectrum using a standard pulse sequence. No special parameters are typically needed.

IR Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared.
- Acquisition: Acquire the spectrum on a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Use electron ionization (EI) at 70 eV.
- Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).

References

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